molecular formula C12H20N4O4 B2403995 Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797872-52-6

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2403995
CAS No.: 1797872-52-6
M. Wt: 284.316
InChI Key: XVSGISXQEJOVIM-UHFFFAOYSA-N
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Description

“Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound that contains a piperidine ring and an imidazolidine ring. Piperidine is a six-membered ring with one nitrogen atom . Imidazolidine is a five-membered ring with two nitrogen atoms . Both of these structures are common in pharmaceutical compounds .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, methyl 2-oxoimidazolidine-4-carboxylate, is an oil at room temperature .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, methyl 2-oxoimidazolidine-4-carboxylate has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are a key area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely continue to explore the synthesis, properties, and potential therapeutic applications of these compounds .

Properties

IUPAC Name

methyl 4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-20-12(19)15-5-2-9(3-6-15)8-14-11(18)16-7-4-13-10(16)17/h9H,2-8H2,1H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGISXQEJOVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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